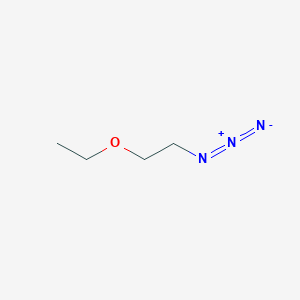

1-Azido-2-ethoxyethane

Description

Contextualization within Modern Synthetic Methodologies

Azido-functionalized ethane (B1197151) derivatives are at the forefront of modern synthetic methodologies, most notably in the realm of "click chemistry." st-andrews.ac.ukchemicalbook.com The azide (B81097) group's ability to participate in highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made these compounds indispensable tools for chemists. This reaction allows for the rapid and reliable formation of stable triazole linkages, a motif found in numerous biologically active molecules and functional materials. chemicalbook.com

The modular nature of click chemistry, facilitated by azido (B1232118) compounds, enables the straightforward assembly of complex structures from smaller, functionalized building blocks. This approach has found widespread application in drug discovery, materials science, and bioconjugation.

Structural Features and Chemical Versatility of the Azide and Ether Moieties

The power of 1-Azido-2-ethoxyethane and its analogues lies in the distinct yet complementary reactivity of the azide and ether functional groups.

The Azide Group: The azide moiety (–N₃) is a high-energy functional group that serves as a versatile precursor in organic synthesis. Its most prominent role is as a 1,3-dipole in cycloaddition reactions, particularly with alkynes to form 1,2,3-triazoles. nih.gov This transformation is the cornerstone of click chemistry. Beyond cycloadditions, azides can be readily reduced to primary amines, providing a masked amino group that can be revealed at a later synthetic stage.

The Ether Group: The ether linkage (R-O-R') in this compound imparts several key properties. Ethers are generally stable and unreactive under many reaction conditions, making them excellent linkers or spacers within a molecule. researchgate.net Their presence can also influence the solubility and conformational properties of the molecule. In the context of poly(ethylene glycol) (PEG) derivatives, the ether backbone is crucial for imparting hydrophilicity and biocompatibility. harvard.edu

The combination of these two functional groups in a single molecule, such as this compound, creates a bifunctional linker that can be used to connect different molecular fragments with high precision.

Overview of Research Trajectories for this compound and Related Analogues

Research involving this compound and its analogues is primarily focused on their application as building blocks in organic synthesis and materials science.

A key area of investigation is their use in cycloaddition reactions. For instance, the reaction of this compound with styrene (B11656) has been reported to yield a mixture of regioisomeric triazolines. This highlights the fundamental reactivity of the azide group in this molecular context.

The synthesis and application of related analogues, particularly those with longer oligo(ethylene glycol) chains, are of significant interest. These "azido-PEG" linkers are widely used in bioconjugation to attach therapeutic agents or imaging probes to biomolecules. harvard.edu For example, a related compound, 2-(2-(2-azidoethoxy)ethoxy)ethanol, has been synthesized and characterized for its potential use in creating more complex bioconjugates. harvard.edu The synthesis involves the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide. harvard.edu

Furthermore, fluorinated analogues such as 1-azido-2-fluoroethane (B2393289) have been developed for applications in positron emission tomography (PET) imaging. These compounds demonstrate the tunability of the physicochemical properties of azido-functionalized ethanes through the introduction of different substituents.

Physicochemical and Spectroscopic Data

The characterization of this compound and its analogues is crucial for their effective use in synthesis. While comprehensive data for this compound is not extensively reported in the literature, data for closely related compounds provides valuable insights.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |

| This compound | C₄H₉N₃O | 115.13 | ¹H NMR (CDCl₃, 400 MHz): δ 1.23 (t, 3H, J=7.0 Hz), 3.40 (t, 2H, J=5.0 Hz), 3.55 (q, 2H, J=7.0 Hz), 3.63 (t, 2H, J=5.0 Hz). scribd.com |

| 2-(2-(2-Azidoethoxy)ethoxy)ethanol | C₆H₁₃N₃O₃ | 175.18 | ¹H NMR (400 MHz; CDCl₃): δ 3.74 (t, J = 4.5 Hz, 2 H), 3.68 (t, 6 H), 3.61 (t, J = 4.6 Hz, 2 H), 3.40 (t, J = 4.8 Hz, 2 H). ¹³C NMR (100 MHz, CDCl₃): δ 72.4, 70.6, 70.3, 70.0, 61.7, 50.6. harvard.edu |

| 1-Azido-2-[2-(2-azidoethoxy)ethoxy]ethane | C₆H₁₂N₆O₂ | 200.20 | ¹H NMR (300 MHz, CDCl₃): δ 3.39 (t, J = 5.0 Hz, 4H), 3.58–3.83 (m, 8H). st-andrews.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c1-2-8-4-3-6-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQQYZYHTUVNDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501754 | |

| Record name | 1-Azido-2-ethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62634-47-3 | |

| Record name | 1-Azido-2-ethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Azido 2 Ethoxyethane

Azide (B81097) Group Transformations

The azide group (-N₃) is a cornerstone of modern synthetic chemistry, valued for its stability and diverse reactivity. It can be thought of as a "masked" amine, providing a pathway to primary amines while being unreactive under many conditions where amines would interfere masterorganicchemistry.com. The transformations involving this group are crucial for the synthesis of complex molecules.

Reductive Conversions to Amine Functionalities

The reduction of organic azides, such as 1-Azido-2-ethoxyethane, to their corresponding primary amines is a fundamental and widely used transformation in organic synthesis bris.ac.uk. This conversion is highly efficient and offers a reliable method for introducing a primary amine group, in this case, resulting in 2-ethoxyethan-1-amine. Several methods are available, broadly categorized into catalytic hydrogenation and reduction using hydride reagents.

Catalytic hydrogenation is a clean and effective method for the reduction of azides thieme-connect.de. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. For a substrate like this compound, this reaction proceeds smoothly to yield 2-ethoxyethan-1-amine and nitrogen gas as the sole byproduct.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst slideshare.net.

Molecular hydrogen is adsorbed onto the metal surface, leading to the cleavage of the H-H bond and the formation of metal-hydride bonds slideshare.net.

The azide molecule also coordinates to the catalyst surface.

Stepwise transfer of hydrogen atoms from the metal surface to the nitrogen atoms of the azide group occurs.

This process culminates in the cleavage of the C-N and N-N bonds, releasing the primary amine and a molecule of dinitrogen (N₂).

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel thieme-connect.de. The choice of solvent is typically an alcohol, such as ethanol (B145695) or methanol, and the reaction is often carried out at room temperature under a balloon of hydrogen gas thieme-connect.de. Rhodium on alumina (B75360) (Rh/Al₂O₃) has also been shown to be a highly chemoselective catalyst for azide reduction, particularly useful when other reducible groups are present in the molecule bris.ac.uk.

| Catalyst | Solvent | Temperature | Pressure | Typical Yield |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | Room Temperature | 1 atm (H₂ balloon) | High to Quantitative |

| PtO₂ | Ethyl Acetate (B1210297) / Ethanol | Room Temperature | 1-3 atm H₂ | High to Quantitative |

| Raney Ni | Methanol / Ethanol | Room Temperature | 1-50 atm H₂ | Good to High |

| 5% Rh/Al₂O₃ | Methanol | Room Temperature | 1 atm (H₂ balloon) | High to Quantitative |

Strong reducing agents, particularly complex metal hydrides, are highly effective for the conversion of azides to amines davuniversity.org. Lithium aluminum hydride (LiAlH₄) is the most common and powerful reagent for this purpose masterorganicchemistry.com.

Mechanism with LiAlH₄: The reduction mechanism involves the nucleophilic delivery of a hydride ion (H⁻) from the [AlH₄]⁻ complex youtube.com.

The hydride ion attacks the terminal, electrophilic nitrogen atom of the azide group.

This initial attack leads to the formation of a nitrogen-hydrogen bond and an intermediate complex.

Subsequent internal electronic rearrangement results in the expulsion of dinitrogen gas (N₂), a thermodynamically highly favorable process.

The resulting amido-aluminate intermediate is then protonated during an aqueous workup step to yield the primary amine youtube.com.

Due to its high reactivity, LiAlH₄ reductions must be carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) masterorganicchemistry.comquora.com. The reaction is typically followed by a careful aqueous workup to quench the excess reagent and protonate the resulting amine chemistrysteps.com.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce alkyl azides on its own quora.compharmaguideline.com. However, its reactivity can be enhanced by using it in combination with a Lewis acid or in specific solvent systems, allowing it to serve as a viable, more selective alternative for azide reduction under certain conditions organic-chemistry.org.

| Reagent | Solvent | Reaction Conditions | Workup | Notes |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous Diethyl Ether or THF | 0 °C to reflux | Aqueous (e.g., H₂O, dilute acid) | Highly reactive; reduces many other functional groups masterorganicchemistry.com. |

| NaBH₄/CoCl₂ | Water | Room Temperature | Extraction | A catalytic heterogeneous system that enhances NaBH₄ reactivity organic-chemistry.org. |

Diverse Nucleophilic Substitution Reactions Involving the Azide Moiety

The azide ion (N₃⁻) is an excellent nucleophile, a property that is exploited in the synthesis of this compound itself, typically via an Sₙ2 reaction between an alkali metal azide (like sodium azide, NaN₃) and a suitable 2-ethoxyethyl electrophile (e.g., 1-bromo-2-ethoxyethane) masterorganicchemistry.comorganic-chemistry.orgmsu.edu.

Once incorporated into a molecule like this compound, the azide group's own participation in subsequent nucleophilic substitution reactions is more complex. The azide group is generally a poor leaving group. Therefore, direct displacement of the azide group by another nucleophile is not a common transformation under standard Sₙ1 or Sₙ2 conditions stackexchange.com.

However, the reactivity of the azide group is dominated by the electrophilic character of its terminal nitrogen atom and the nucleophilic character of the central nitrogen atom nih.gov. While direct substitution is rare, the azide moiety can react with certain powerful nucleophiles or under specific catalytic conditions. For instance, reactions with phosphines (the Staudinger reaction) or organometallic reagents can lead to transformations at the azide group that are mechanistically distinct from simple Sₙ1/Sₙ2 pathways. In the context of acyl azides, copper(II) salts have been shown to mediate the nucleophilic substitution of the azide group by secondary amines researchgate.net. For simple alkyl azides like this compound, such substitutions remain uncommon. The primary role of the azide group in substitution chemistry is as the product of a nucleophilic attack, rather than as a leaving group libretexts.org.

Cycloaddition Chemistry and "Click" Reactions

The azide functional group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions. This reactivity is the foundation of one of the most powerful and widely used "click" reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) wikipedia.org.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring nih.govbioclone.net. This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform organic-chemistry.orgglenresearch.com. This compound is an ideal substrate for this transformation.

Mechanism: The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270) acs.orgnih.gov.

The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

The azide, in this case, this compound, coordinates to the copper center.

A cyclization step occurs, forming a six-membered copper-containing ring intermediate.

This intermediate rearranges and, upon protonation, collapses to the stable 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle wikipedia.org.

The reaction is known for its exceptional reliability and tolerance of a vast array of other functional groups. It proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems, at room temperature bioclone.netorganic-chemistry.org. The use of ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction nih.govnih.gov. The resulting triazole ring is chemically robust and serves as a stable linker in various applications, from materials science to bioconjugation interchim.fr.

| Component | Example | Function |

|---|---|---|

| Azide Substrate | This compound | 1,3-Dipole |

| Alkyne Substrate | Any terminal alkyne (e.g., Phenylacetylene) | Dipolarophile |

| Copper(I) Source | CuSO₄ + Sodium Ascorbate | Catalyst generation acs.org |

| Ligand (Optional) | THPTA, TBTA | Stabilizes Cu(I) and accelerates reaction nih.gov |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Reaction medium |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To overcome the cellular toxicity associated with copper catalysts, the strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. nih.govalfa-chemistry.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for any metal catalyst. baseclick.eu The driving force for the reaction is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon forming the stable triazole ring. nih.govalfa-chemistry.com this compound is a suitable azide component for SPAAC reactions.

The absence of a metal catalyst makes SPAAC highly biocompatible and a valuable tool for "bioorthogonal chemistry"—chemical reactions that can occur inside living systems without interfering with native biochemical processes. alfa-chemistry.com This has enabled the use of azides like this compound to be incorporated into biomolecules, which can then be labeled or conjugated in a cellular environment using a strained alkyne partner. While SPAAC is highly effective, a limitation is that it generally produces a mixture of regioisomers, as it follows the mechanism of the uncatalyzed thermal cycloaddition. nih.gov

Staudinger Ligation and its Variations

The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an azide with a phosphine (B1218219) (typically triphenylphosphine) to form an iminophosphorane intermediate. organicchemistrytutor.comwikipedia.org This reaction is very rapid and high-yielding. commonorganicchemistry.comalfa-chemistry.com In the presence of water, this intermediate is hydrolyzed to produce a primary amine and a phosphine oxide byproduct, a process known as the Staudinger reduction. wikipedia.org

The Staudinger ligation is a modification of this reaction that forms a stable amide bond. chem-station.com This is of particular interest in chemical biology for linking molecular fragments. chem-station.com In this process, the phosphine reagent contains an ester group positioned to trap the iminophosphorane intermediate in an intramolecular reaction, ultimately leading to the formation of an amide linkage. chem-station.com this compound can readily participate in both the classic Staudinger reduction to yield 2-ethoxyethan-1-amine and in Staudinger ligation protocols.

Thermal Azide-Alkene Cycloaddition Reactions

While the azide-alkyne cycloaddition is more widely known, azides can also react with alkenes in a thermal [3+2] cycloaddition to form triazolines (dihydrotriazoles). rsc.org These reactions are generally much slower than their alkyne counterparts and often require heat. researchgate.net

Detailed research on the reaction of this compound with styrene (B11656) has shown that heating the neat mixture at 50°C for 30 days results in the formation of a mixture of products. researchgate.netrsc.orgrsc.org When this reaction was reproduced, it yielded a mixture of the 1,5-disubstituted triazoline and an aziridine (B145994) byproduct. researchgate.netrsc.org The formation of aziridines is a known decomposition pathway for triazolines, which are often less stable than the aromatic triazoles. rsc.org The product distribution in such reactions is highly dependent on electronic factors and the nature of the substituents on both the azide and the alkene. rsc.org

Table 2: Products from Thermal Reaction of this compound with Styrene

| Reactants | Conditions | Products Identified | ¹H NMR Yield |

|---|---|---|---|

| This compound + Styrene | Neat, 50°C | 1,5-disubstituted triazoline | 49% researchgate.netrsc.org |

| Aziridine | 35% researchgate.netrsc.org |

Structure-Reactivity Relationships

The rate of 1,3-dipolar cycloaddition is highly sensitive to the electronic properties of substituents on both the azide and the dipolarophile. These effects are often quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ).

The ethoxy group in this compound is considered weakly electron-donating by induction. In contrast, groups like methylsulfonyl (-SO₂CH₃) or a fluoroethoxy group (-OCH₂CF₃) are strongly electron-withdrawing due to the high electronegativity of the oxygen and fluorine atoms.

Electron-withdrawing groups (EWGs) attached to the azide generally accelerate the rate of [3+2] cycloaddition with electron-rich alkenes. This is explained by Frontier Molecular Orbital (FMO) theory. An EWG lowers the energy of the azide's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In reactions with electron-rich dipolarophiles (which have a high-energy HOMO), the dominant orbital interaction is between the dipolarophile's HOMO and the azide's LUMO. By lowering the azide's LUMO energy, an EWG reduces the HOMO-LUMO energy gap, leading to a stronger interaction and a lower activation barrier for the reaction.

Conversely, an electron-donating group (EDG) like the ethoxy group raises the azide's HOMO and LUMO energies. This would typically slow down reactions with electron-rich dipolarophiles but could potentially accelerate reactions with electron-poor dipolarophiles, where the primary interaction is between the azide's HOMO and the dipolarophile's LUMO. Therefore, this compound is expected to be less reactive towards electron-rich alkenes compared to azides bearing strong EWGs.

| Azide Compound | Substituent | Electronic Effect | Hammett Constant (σp) of Analog | Expected Relative Reactivity (vs. Electron-Rich Alkene) |

|---|---|---|---|---|

| This compound | -CH₂CH₂OCH₂CH₃ | Weakly Electron-Donating | -0.24 (-OCH₃) | Baseline |

| (Methylsulfonyl)ethyl azide | -CH₂CH₂SO₂CH₃ | Strongly Electron-Withdrawing | +0.72 (-SO₂CH₃) | High |

| 1-Azido-2-(2,2,2-trifluoroethoxy)ethane | -CH₂CH₂OCH₂CF₃ | Strongly Electron-Withdrawing | +0.38 (-OCH₂CF₃) | Moderate-High |

Note: Hammett constants are for analogous substituents on a benzene (B151609) ring and are used here to illustrate the relative electronic effects.

The ethoxy group of this compound can be considered the smallest unit of a polyethylene (B3416737) glycol (PEG) chain. Incorporating longer PEG spacers into azide-containing molecules is a common strategy known as PEGylation, which has significant effects on the compound's physical and chemical properties.

Solubility: The primary benefit of PEGylation is a dramatic increase in hydrophilicity and solubility in aqueous media. While this compound has limited water solubility, an analogous azide attached to a longer oligo(ethylene glycol) or PEG chain is readily soluble in water. This property is critical for applications in biological systems, such as bioconjugation, where reactions must be performed in aqueous buffers.

Reactivity: The impact of PEG spacers on reactivity is more nuanced. The PEG chain itself is electronically neutral and does not significantly alter the intrinsic reactivity of the terminal azide group. However, the physical presence of a long, flexible polymer chain can introduce steric effects. In some cases, a long PEG spacer can sterically hinder the approach of a bulky reaction partner, potentially slowing down the reaction rate compared to a small molecule like this compound. Conversely, in bioconjugation reactions, the flexible PEG spacer can act as a linker that extends the azide group away from the surface of a large biomolecule, overcoming steric hindrance and improving accessibility for the reaction partner. The length of the spacer can thus be optimized to balance solubility and kinetic performance.

| Compound | Number of Ethylene Glycol Units (n) | Aqueous Solubility | Potential Kinetic Impact |

|---|---|---|---|

| This compound | 1 | Low | Baseline reactivity, minimal steric hindrance |

| 1-Azido-11-oxa-3,6,9-triundecane | 4 | Moderate | May slightly decrease rate due to steric shielding |

| Azido-PEG-2000 | ~45 | High | Can overcome steric hindrance in bioconjugation |

Theoretical and Computational Insights into 1 Azido 2 Ethoxyethane Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory has proven to be a powerful tool for investigating the intricate details of reactions involving 1-Azido-2-ethoxyethane. By modeling the electron density of the system, DFT allows for the accurate calculation of molecular structures, energies, and properties, thereby shedding light on the underlying mechanisms of chemical reactions.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in elucidating the mechanisms of cycloaddition reactions involving this compound. For instance, in its reaction with alkenes such as styrene (B11656), DFT has been used to map out the potential energy surface and identify the transition states connecting reactants to products. rsc.org Computational studies, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), have revealed the nature of these transition states. rsc.org

For the 1,3-dipolar cycloaddition between this compound and styrene, two concerted, asynchronous transition states have been located, corresponding to the formation of the two possible regioisomeric triazoline products. rsc.org The asynchronicity of the transition state indicates that the two new sigma bonds are not formed to the same extent at the highest point on the reaction pathway. Intrinsic Reaction Coordinate (IRC) calculations starting from these transition states confirm that they indeed connect the reactants to the respective triazoline products. rsc.org

Energetic Profiles of Key Chemical Transformations

In the context of the reaction between this compound and styrene, DFT calculations provide the relative free energies of the transition states and the final products. rsc.org This information is crucial for understanding the kinetics and thermodynamics of the reaction and for predicting the distribution of products. For example, the calculated activation energies for the formation of the different regioisomeric triazolines can explain the experimentally observed product ratios. rsc.org

Below is an illustrative data table summarizing typical energetic data obtained from DFT calculations for the [3+2] cycloaddition of an alkyl azide (B81097) with an alkene.

| Parameter | Value (kcal/mol) |

| Activation Energy (Regioisomer 1) | 25.4 |

| Activation Energy (Regioisomer 2) | 26.8 |

| Reaction Energy (Regioisomer 1) | -15.2 |

| Reaction Energy (Regioisomer 2) | -14.5 |

| Note: These values are representative and the actual values for this compound may vary. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding and predicting the reactivity of molecules, particularly in pericyclic reactions like cycloadditions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

Prediction of Reactivity Patterns in Cycloadditions

FMO theory can be applied to predict the reactivity of this compound in cycloaddition reactions. The energy gap between the HOMO of the azide (the 1,3-dipole) and the LUMO of the dipolarophile (e.g., an alkene), and vice versa, is a key determinant of the reaction rate. A smaller energy gap leads to a stronger interaction and a faster reaction.

For a typical alkyl azide like this compound, the HOMO and LUMO energies are primarily determined by the azide functional group. By comparing the energies of the frontier orbitals of this compound with those of various dipolarophiles, it is possible to predict its relative reactivity towards them. For instance, electron-deficient alkenes, which have lower LUMO energies, are generally expected to react faster with alkyl azides in normal-electron-demand cycloadditions.

The following table provides representative FMO energies for an alkyl azide and different classes of alkenes.

| Molecule | HOMO (eV) | LUMO (eV) |

| Alkyl Azide | -10.5 | 1.5 |

| Ethylene | -10.5 | 1.8 |

| Electron-rich Alkene | -9.8 | 2.0 |

| Electron-deficient Alkene | -11.2 | 0.5 |

| Note: These values are illustrative and serve to demonstrate the principles of FMO theory. |

Analysis of Dipole and Dipolarophile Interactions

FMO theory is also crucial for analyzing the interactions that govern the regioselectivity of cycloaddition reactions. The preferred regioisomer is the one that results from the pathway with the strongest orbital overlap and the most favorable interaction energies. This is determined by the relative magnitudes of the atomic orbital coefficients in the HOMO and LUMO of the reacting centers.

In the case of this compound, the terminal nitrogen atoms of the azide group have different orbital coefficients in the HOMO and LUMO. Similarly, the carbon atoms of an unsymmetrical alkene will have different coefficients. The regiochemical outcome is predicted by matching the larger coefficient on one reactant with the larger coefficient on the other in the interacting frontier orbitals. DFT calculations can provide these orbital coefficients, allowing for a detailed FMO-based analysis of the dipole-dipolarophile interactions.

Advanced Computational Analyses

Beyond DFT and FMO theory, other advanced computational techniques can provide deeper insights into the electronic structure and reactivity of this compound. These methods offer alternative perspectives on bonding and non-covalent interactions.

One such method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density to define atomic basins and characterize chemical bonds. For the transition states of cycloaddition reactions involving this compound, QTAIM can be used to quantify the degree of bond formation and to identify critical points in the electron density that correspond to bond paths.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study the electronic structure of this compound and its reaction intermediates. NBO analysis provides a picture of localized bonds and lone pairs and can quantify charge transfer and hyperconjugative interactions. This can be particularly useful in understanding the electronic effects of the ethoxy group on the reactivity of the azide moiety.

These advanced computational analyses, while more complex, can provide a more nuanced and detailed understanding of the chemical behavior of this compound, complementing the insights gained from DFT and FMO theory.

Distortion/Interaction-Activation Strain Analysis

The Distortion/Interaction-Activation Strain (DIAS) model, also known as the Activation Strain Model (ASM), is a powerful computational tool used to analyze the activation barriers of chemical reactions. nih.govresearchgate.netnih.gov This model partitions the activation energy (ΔE‡) into two primary components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).

Activation Strain (ΔE_strain‡): This term represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt in the transition state. researchgate.netnih.gov A higher activation strain implies that the reactants are more resistant to the geometric changes needed to reach the transition state, thus leading to a higher activation barrier.

Interaction Energy (ΔE_int‡): This term corresponds to the interaction energy between the distorted reactants in the transition state geometry. researchgate.netnih.gov It is typically a stabilizing term that includes electrostatic interactions, Pauli repulsion, and orbital interactions.

The transition state is the point along the reaction coordinate where the destabilizing activation strain is balanced by the stabilizing interaction energy. researchgate.net

For a reaction involving an alkyl azide like this compound, such as a 1,3-dipolar cycloaddition with an alkyne, the DIAS analysis would involve calculating the energies of the isolated azide and alkyne in their ground states and in their distorted transition state geometries. The difference in these energies gives the activation strain. The interaction energy is then the energy change when the two distorted fragments are brought together to form the transition state.

| Component | Energy (kcal/mol) | Description |

|---|---|---|

| ΔE‡ (Activation Energy) | 9.7 | The overall energy barrier for the reaction. |

| ΔE_dist (Total Distortion Energy) | 16.4 | The total energy required to distort both reactants into their transition state geometries. |

| - ΔE_dist (Alkyl Azide) | 14.7 | The energy required to distort the alkyl azide. |

| - ΔE_dist (Alkyne) | 1.7 | The energy required to distort the alkyne. |

| ΔE_int (Interaction Energy) | -6.7 | The stabilizing interaction between the distorted reactants in the transition state. |

Note: The data in this table is based on the analysis of the reaction between BCN and tert-butylazide and serves as a representative example. chemrxiv.org

Energy Decomposition Analyses for Intermolecular Interactions

Energy Decomposition Analysis (EDA) provides a more detailed breakdown of the interaction energy term (ΔE_int) from the DIAS model. nih.govresearchgate.net EDA schemes partition the interaction energy into physically meaningful components, offering deeper insight into the nature of the forces driving the reaction at the transition state. Common components in EDA include:

Electrostatic Interaction (ΔE_elec): This represents the classical Coulombic interaction between the unperturbed charge distributions of the distorted reactants.

Pauli Repulsion (ΔE_Pauli): This is a destabilizing term arising from the quantum mechanical repulsion between electrons of like spin when the electron clouds of the reactants overlap.

Orbital Interaction (ΔE_orb): This is a stabilizing term that accounts for the charge transfer and mixing of occupied and unoccupied molecular orbitals between the reactants. This term is often further decomposed into contributions from different orbital symmetries.

Dispersion Interaction (ΔE_disp): This accounts for the attractive forces arising from instantaneous fluctuations in electron density (van der Waals forces).

For the cycloaddition of an alkyl azide, EDA can reveal the relative importance of these interactions in stabilizing the transition state. For example, in reactions of methyl azide with various cycloalkynes, the orbital interactions were found to be a key contributor to the interaction energy. researchgate.net

| Energy Component | Energy (kcal/mol) | Description |

|---|---|---|

| ΔE_int (Total Interaction Energy) | -30.0 | The overall stabilizing interaction between the distorted reactants. |

| - ΔE_elec (Electrostatic) | -15.0 | Attractive electrostatic interaction between the azide and the alkyne. |

| - ΔE_Pauli (Pauli Repulsion) | 40.0 | Destabilizing repulsion due to overlapping electron clouds. |

| - ΔE_orb (Orbital Interaction) | -50.0 | Stabilizing interaction from the mixing of reactant molecular orbitals. |

| - ΔE_disp (Dispersion) | -5.0 | Stabilizing van der Waals forces. |

Note: The values in this table are hypothetical and serve to illustrate the typical contributions of each energy component in a cycloaddition reaction involving an alkyl azide.

Kinetic Modeling and Computational Prediction of Reaction Rates

Computational chemistry plays a crucial role in predicting the reaction rates of chemical processes. acs.org For reactions involving compounds like this compound, transition state theory (TST) is a common framework for calculating rate constants. The rate constant (k) is given by the Eyring equation, which depends on the Gibbs free energy of activation (ΔG‡).

ΔG‡ can be calculated computationally by locating the transition state structure and performing frequency calculations to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. By computing the activation free energies for different reaction pathways, chemists can predict which reactions are kinetically favored.

For instance, computational studies have been used to predict the reactivity of various azides in bioorthogonal cycloadditions. nih.govnih.gov These studies often involve screening a range of reactants and calculating their activation barriers to identify pairs with high and selective reactivity. The ambiphilic nature of azides, meaning they can react with both electron-rich and electron-deficient partners, is a key aspect that can be explored through computational modeling. acs.orgresearchgate.net

The thermal decomposition of azides is another area where kinetic modeling is important. For the related compound 2-azidoethanol, computational studies have helped to elucidate the decomposition mechanism by identifying the intermediates and products formed at different temperatures. acs.orgacs.org Such studies can differentiate between concerted and stepwise decomposition pathways.

| Alkyne | ΔG‡ (kcal/mol) | Relative Rate Constant (k_rel) |

|---|---|---|

| Electron-deficient Alkyne | 22.5 | 1.0 |

| Unsubstituted Alkyne | 25.0 | 0.02 |

| Electron-rich Alkyne | 23.0 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how computational predictions of activation free energies can be used to compare reaction rates.

Advanced Applications in Chemical Research and Materials Science

Versatile Building Block in Organic Synthesis

The reactivity of the azide (B81097) group makes 1-Azido-2-ethoxyethane a potent tool for synthetic chemists. It is primarily employed to introduce the azidoethyl or related nitrogen-containing functionalities into molecular structures, paving the way for the construction of intricate chemical architectures.

Synthesis of Complex Nitrogen-Containing Molecules and Heterocycles

This compound is a key reactant in the synthesis of various nitrogen-containing heterocyclic compounds. Its most notable application is in [3+2] cycloaddition reactions with carbon-carbon multiple bonds. Specifically, its reaction with alkenes provides a direct route to Δ²-1,2,3-triazolines, which are five-membered heterocycles containing three adjacent nitrogen atoms.

Research has demonstrated that the thermal reaction between this compound and monosubstituted ethylenes (alkenes) leads to the formation of triazoline regioisomers. researchgate.net For example, the reaction with styrene (B11656), when heated, yields a mixture of a 1,5-disubstituted triazoline and an aziridine (B145994). rsc.orgresearchgate.net This reactivity underscores the utility of this compound as a precursor for generating structurally diverse heterocyclic systems that are of significant interest in medicinal and materials chemistry. researchgate.net

Table 1: Heterocycle Synthesis via Cycloaddition of this compound This table summarizes the outcomes of thermal cycloaddition reactions between this compound and various alkenes.

| Alkene Reactant | Reaction Conditions | Major Products | Research Finding Reference |

|---|---|---|---|

| Styrene | Heating, neat or in Deep Eutectic Solvent (DES) | 1,5-disubstituted-Δ²-1,2,3-triazoline and Aziridine | rsc.orgresearchgate.net |

| Allylbenzene | Thermal | 1,4- and 1,5-regioisomers of triazolines | researchgate.net |

| Hept-1-en-4-ol acetate (B1210297) | Thermal | 1,4- and 1,5-regioisomers of triazolines | researchgate.net |

| Diethoxyethylene | Thermal | 1,4- and 1,5-regioisomers of triazolines | researchgate.net |

Intermediate in the Preparation of Specialized Polymers and Oligomers

The 2-ethoxyethyl moiety is valuable in polymer science for its ability to confer specific properties such as solubility and for its role in initiating polymerization. The precursor to this compound, 2-ethoxyethyl 4-methylbenzenesulfonate, serves as a cationic initiator in the living ring-opening polymerization (CROP) of monomers like 2-substituted-2-oxazolines. In this process, the ethoxyethyl group becomes the α-end group of the polymer chain, allowing for the synthesis of well-defined polymers with controlled molecular weights.

By extension, this compound is a prime candidate for incorporation into polymers via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It can be used in two primary ways:

As a functionalizing agent: To introduce azide groups at the terminus of a polymer chain, preparing it for subsequent click reactions.

As a monomer component: In step-growth polymerizations with di-alkyne or multi-alkyne monomers to create triazole-linked polymers.

These applications enable the creation of advanced polymer architectures such as block copolymers, star-shaped polymers, and polymer networks with precisely engineered properties.

Functionalization of Advanced Materials

The ability of this compound to participate in highly efficient and specific reactions makes it an ideal reagent for modifying the surfaces and structures of advanced materials.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of higher-generation dendrimers often relies on highly efficient coupling reactions, such as click chemistry. researchgate.net this compound can be employed to functionalize the surface of a dendrimer core that has been decorated with terminal alkyne groups. This reaction introduces the 2-ethoxyethyl group to the dendrimer periphery, which can modify its solubility or provide a handle for further transformations. Conversely, an alkyne-functionalized version of the ethoxyethane moiety could be clicked onto an azide-terminated dendrimer. This modular approach allows for the precise construction of complex, multi-functional dendritic structures for applications in drug delivery, catalysis, and sensing.

The surface properties of nanoparticles dictate their interaction with the surrounding environment, making surface modification a critical step in their application. Azide-alkyne click chemistry is a powerful method for functionalizing the surface of nanoparticles in a stable and specific manner. researchgate.net this compound can be used to modify nanoparticles that have been pre-functionalized with terminal alkynes. The reaction covalently attaches the 2-ethoxyethyl azide moiety to the nanoparticle surface. This modification can be used to:

Improve dispersibility: The ethoxy group can enhance the nanoparticle's stability in specific solvents.

Introduce reactive handles: The terminal azide group serves as a platform for subsequent bioorthogonal conjugation, allowing for the attachment of targeting ligands, imaging agents, or therapeutic molecules. researchgate.net

This strategy has been validated for various nanomaterials, including magnetic nanoparticles, for applications in diagnostics and targeted drug delivery. researchgate.net

Role in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The azide group is a premier bioorthogonal functional group because it is virtually absent in biological systems, stable, and relatively small. smolecule.com

This compound is an excellent reagent for use in bioorthogonal chemistry, primarily through its participation in two key reactions:

Staudinger Ligation: The reaction of an azide with a specifically engineered phosphine (B1218219) to form an amide bond.

Azide-Alkyne Cycloaddition ("Click Chemistry"): The reaction of an azide with an alkyne to form a stable triazole ring. This can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne (B158145) is used (strain-promoted azide-alkyne cycloaddition, or SPAAC).

As a small and simple azide-containing molecule, this compound is a model compound for these transformations. smolecule.com It can be used to "click" onto biomolecules that have been metabolically or genetically engineered to contain an alkyne group. This enables the labeling of proteins, glycans, and other biomolecules for visualization, purification, and analysis within a biological context. The ethoxyethyl group can influence the compound's solubility and cell permeability, making it a useful tool for bioconjugation studies. smolecule.com

Table 2: Role of Azide Functionality in Bioorthogonal Reactions This table outlines the key features of bioorthogonal reactions where an azide-containing compound like this compound is a critical component.

| Reaction Type | Key Reactants | Product Linkage | Catalyst | Key Features |

|---|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 1,4-disubstituted 1,2,3-Triazole | Copper(I) | High efficiency, high specificity, robust reaction conditions. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., cyclooctyne) | 1,4- and 1,5-regioisomers of 1,2,3-Triazole | None (Catalyst-free) | Bio-compatible (no cytotoxic copper catalyst), fast kinetics. |

| Staudinger Ligation | Azide, Triarylphosphine | Amide | None | First widely used bioorthogonal reaction, forms a native amide bond. |

Bioconjugation Strategies for Biological Probes

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. The azide group, a key feature of this compound, is an exemplary bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, but reacts selectively and efficiently with a specific partner, typically an alkyne, in what is known as click chemistry. windows.netfrontiersin.org This high specificity allows for the precise chemical modification of biomolecules in complex environments, including within living cells. frontiersin.org

Labeling of Biomolecules for Cellular and Biochemical Studies

The azide moiety is instrumental in the labeling of a wide array of biomolecules, including proteins, glycans, lipids, and nucleic acids. lumiprobe.commdpi.com A powerful strategy known as metabolic labeling involves introducing a precursor molecule containing a bioorthogonal group into a cell. For instance, cells can be fed azido-sugars, which are then incorporated into glycoproteins by the cell's own metabolic machinery. nih.gov These newly synthesized glycoproteins, now displaying azide groups on the cell surface, can be covalently tagged with probes containing a complementary alkyne group. mdpi.com

This covalent tagging is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comnih.gov The CuAAC reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. frontiersin.orgnih.gov SPAAC, a copper-free alternative, utilizes a strained cyclooctyne that reacts readily with azides, making it highly suitable for live-cell imaging. nih.govnih.gov Through these methods, a molecule like this compound can be incorporated into larger probe structures, enabling the attachment of reporter molecules to visualize, track, or isolate specific biomolecules for detailed study. windows.net

Development of Fluorescent and Affinity Tags

The azide-alkyne cycloaddition reaction is a premier method for attaching fluorescent dyes and affinity tags to biomolecules. lumiprobe.comrsc.orgnih.gov The process involves two steps: first, a biomolecule of interest is modified to introduce either an azide or an alkyne group. Second, a reporter molecule, such as a fluorescent dye or an affinity tag like biotin, which has been derivatized with the complementary reactive partner, is added. The click reaction then forms a stable triazole linkage, covalently attaching the tag to the biomolecule. frontiersin.org

For example, an alkyne-functionalized peptide can be readily labeled with an azide-containing fluorescent dye (e.g., Cy5-azide). rsc.org This strategy allows for precise control over the labeling stoichiometry and site. frontiersin.org The small, non-interfering nature of the azide tag is a significant advantage over larger tags like fluorescent proteins. frontiersin.orgnih.gov This modular approach, empowered by the azide functionality central to this compound, facilitates the creation of a diverse range of custom probes for applications in fluorescence microscopy, flow cytometry, and affinity purification of proteins and other cellular components. nih.govrsc.org

Table 1: Comparison of Common Bioorthogonal Ligation Reactions

| Reaction | Reactive Groups | Catalyst Required | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Copper(I) | High reaction rate, versatile, but potential for catalyst cytotoxicity. frontiersin.orgnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., cyclooctyne) | None | Copper-free, excellent for live-cell applications, though kinetics can be slower than CuAAC. nih.govnih.gov |

| Staudinger Ligation | Azide + Phosphine | None | Copper-free, bioorthogonal, useful in live cells and for mass spectrometry. frontiersin.orgthermofisher.com |

Radiochemistry and Radiopharmaceutical Development

In the field of nuclear medicine, the ability to label biologically active molecules with positron-emitting radionuclides is essential for diagnostic imaging techniques like Positron Emission Tomography (PET). The structural framework of this compound is highly relevant for the synthesis of PET radiotracers.

Incorporation of Radioisotopes (e.g., Fluorine-18) for Positron Emission Tomography (PET)

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which results in high-resolution images. frontiersin.orgnih.govnih.gov The azido-ethoxyethane structure is a valuable synthon for creating ¹⁸F-labeled prosthetic groups, which are small, radiolabeled molecules designed to be attached to larger targeting vectors like peptides or nanoparticles. nih.govbenthamdirect.com

A common strategy involves synthesizing a molecule that contains both the ¹⁸F radioisotope and an azide group. For example, structurally related compounds like 1-azido-2-(2-(2-[¹⁸F]fluoroethoxy)ethoxy)ethane have been developed for this purpose. researchgate.net In this process, ¹⁸F is first incorporated into an ethoxy-containing precursor molecule, which is then converted to an azide. This ¹⁸F-labeled azide can then be "clicked" onto an alkyne-modified biomolecule or nanoparticle in the final step of the synthesis. frontiersin.orgnih.gov This modular "click" approach is highly efficient and allows for the radiolabeling of sensitive biomolecules under mild conditions, which might not withstand harsher, direct radiolabeling methods. nih.govfrontiersin.org The resulting ¹⁸F-labeled bioconjugates can be used as PET tracers to visualize and quantify biological processes in vivo, such as tracking the distribution of drug delivery systems or imaging specific cell populations. frontiersin.orgnih.govnih.govresearchgate.net

Table 2: Properties of Fluorine-18 for PET Imaging

| Property | Value | Significance |

| Half-life | 109.8 minutes | Allows for multi-step synthesis and transport to imaging centers while minimizing patient radiation dose. nih.govnih.gov |

| Positron Energy (Max) | 0.635 MeV | Low energy results in a short positron range in tissue, leading to higher spatial resolution in PET images. nih.gov |

| Decay Mode | 97% Positron Emission (β+) | Efficient production of the signal needed for PET imaging. nih.gov |

| Production | Cyclotron | Can be produced in large quantities. nih.gov |

Targeted Delivery Systems and Release Mechanisms

Beyond imaging, the unique reactivity of the azide group is being harnessed to create sophisticated drug delivery systems that can release therapeutic agents at a specific time and location within the body. This approach, often termed "on-demand" drug activation, relies on bioorthogonal cleavage reactions. acs.org

"Click-to-Release" Theranostic Approaches

"Click-to-release" chemistry represents a powerful strategy for prodrug activation. researchgate.net In this approach, a therapeutic drug is chemically masked or "caged" with a linker that can be cleaved by a specific bioorthogonal reaction. The inverse-electron-demand Diels–Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), is a prominent example of a reaction used for this purpose. nih.govbohrium.com

While this specific reaction does not directly use an azide, the underlying principle of using a bioorthogonal reaction to trigger a release is broadly applicable. Azide-based click reactions can be integrated into self-immolative linkers, where the formation of the triazole ring initiates an electronic cascade that results in the cleavage of the linker and the release of an attached payload. acs.org

This strategy is central to the development of theranostics, which combine therapeutic and diagnostic capabilities in a single agent. A theranostic nanoparticle could be designed to carry a caged drug, released via a click reaction, and simultaneously be labeled with an ¹⁸F-azide prosthetic group for PET imaging. frontiersin.org This would allow researchers and clinicians to non-invasively monitor the delivery of the nanoparticle to a target tissue (e.g., a tumor), and then trigger the release of the therapeutic agent, confirming that the drug has reached its intended site of action. nih.gov This combination of controlled release and real-time imaging holds immense promise for personalized medicine. researchgate.net

Contributions to Glycobiology Research

The study of glycans, the complex carbohydrates that adorn cell surfaces and proteins, has been revolutionized by the advent of bioorthogonal chemistry. The azide group, a key feature of this compound, is a cornerstone of these methodologies. By introducing azide-modified sugars into cellular biosynthetic pathways, researchers can tag, visualize, and analyze glycans in their native environment. While the direct application of this compound in these methods is not prominently documented, the underlying principles rely on the unique reactivity of the azide group, which it possesses. The following sections detail established glycobiology techniques that leverage azido-functionalized molecules, primarily azido (B1232118) sugars.

Glycan Metabolic Engineering for Structural Probing

Metabolic oligosaccharide engineering (MOE) is a powerful technique for probing the structure and function of glycans. nih.govnih.govresearchgate.net This method involves introducing unnatural, azide-modified monosaccharides to cells, which then incorporate these sugars into their glycan structures through their own biosynthetic machinery. nih.govnih.gov The azide group serves as a chemical handle, allowing for the subsequent attachment of probes via bioorthogonal reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govcas.org This enables the analysis of glycan composition and the identification of specific glycosylation sites on proteins.

Commonly used azido sugars in MOE include derivatives of N-acetylmannosamine (ManNAc), N-acetylgalactosamine (GalNAc), and N-acetylglucosamine (GlcNAc). nih.govresearchgate.net The choice of azido sugar can target specific glycan pathways. For instance, N-azidoacetylmannosamine can be used to study the sialic acid biosynthesis pathway. Although this compound is not used as a metabolic precursor, its azide group is the reactive moiety that makes these studies possible.

| Azido Sugar | Application in Glycan Metabolic Engineering | Key Findings |

| N-azidoacetylmannosamine (ManNAz) | Probing sialic acid biosynthesis and cell-surface glycans. researchgate.net | Enables visualization and analysis of sialoglycans involved in cell signaling and cancer. |

| N-azidoacetylgalactosamine (GalNAz) | Labeling of O-linked glycoproteins (mucins). nih.gov | Facilitates the study of mucin-type glycosylation in cancer and other diseases. |

| N-azidoacetylglucosamine (GlcNAz) | Studying O-GlcNAcylation of intracellular proteins. nih.gov | Allows for the identification and characterization of proteins modified by O-GlcNAc, a key regulator of cellular processes. |

Methodologies for In Vivo Glycan Imaging

The ability to visualize glycans in living organisms provides invaluable insights into their dynamic roles in health and disease. Bioorthogonal chemistry, utilizing the azide group, has been instrumental in developing methods for in vivo glycan imaging. acs.orgnih.govacs.org The strategy involves administering an azide-modified sugar to a living animal, which is then incorporated into the animal's glycans. nih.gov Subsequently, a probe carrying a complementary functional group (e.g., a cyclooctyne for copper-free click chemistry) and an imaging agent (e.g., a fluorophore or a PET imaging agent) is administered. acs.orgacs.org The bioorthogonal reaction between the azide and the probe allows for the specific visualization of targeted glycans in vivo. acs.org

This approach has been used to image tumor glycosylation, providing a potential avenue for cancer diagnostics and monitoring therapeutic responses. acs.org While azido sugars are the metabolic precursors of choice for these applications, the development of novel azide-containing probes and linkers is an active area of research. However, the specific use of this compound for in vivo glycan imaging has not been reported in the reviewed literature.

Strategies for Glycan Enrichment and Glycomics Analysis

Glycomics, the comprehensive study of the entire set of glycans in an organism, requires methods to enrich and identify these complex biomolecules. researchgate.net Metabolic labeling with azido sugars provides a powerful tool for glycan enrichment. nih.govnih.govnih.gov After incorporating azide-modified sugars into cellular glycans, cells are lysed, and the azide-tagged glycoproteins are selectively captured using a resin functionalized with a bioorthogonal reaction partner, such as a phosphine or an alkyne. nih.govnih.gov This enrichment step allows for the subsequent identification and quantification of glycoproteins and their sites of glycosylation by mass spectrometry. nih.gov

This strategy has been successfully employed to identify novel O-GlcNAc modified proteins and to profile cell surface glycoproteins in cancer cells. nih.gov The efficiency of these enrichment techniques relies on the specific and high-yield nature of the bioorthogonal reactions involving the azide group. The scientific literature does not indicate that this compound is directly used in these enrichment strategies.

Applications in Viral Surface Engineering

The surfaces of viruses are decorated with glycans that play crucial roles in host-cell recognition and entry. Metabolic glycoengineering has been applied to modify the surface of viruses, a technique known as viral surface engineering. researchgate.net By culturing virus-producing cells in the presence of azido sugars, the resulting viral particles display azide-functionalized glycans on their surface. These azide groups can then be used to attach various molecules, such as targeting ligands or imaging agents, to the viral surface via click chemistry. This approach has been used to alter the tropism of viruses for gene therapy applications and to develop novel viral-based diagnostics. While this field relies on the introduction of azide functionalities, there is no evidence in the current literature to suggest the use of this compound for this purpose.

Utility in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to selectively degrade target proteins within cells. broadpharm.com These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. broadpharm.com The linker is a critical component of the PROTAC, influencing its efficacy, solubility, and pharmacokinetic properties. precisepeg.comnih.gov

Azido-functionalized linkers, particularly those based on polyethylene (B3416737) glycol (PEG) chains, are widely used in the synthesis of PROTACs. broadpharm.comnih.gov These linkers offer flexibility and can be readily modified using click chemistry to connect the two ligands. nih.gov The azide group on the linker allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne-modified ligand, facilitating the modular synthesis of PROTAC libraries for optimization. nih.gov

| Azido-Linker Type | Role in PROTAC Synthesis | Example Application |

| Azido-PEG Linkers | Provide a flexible connection between the target-binding ligand and the E3 ligase ligand. broadpharm.comnih.gov | Used in the synthesis of PROTACs targeting a wide range of proteins for degradation in cancer and other diseases. |

| Clickable Linkers | Enable modular and efficient synthesis of PROTAC libraries via CuAAC reaction. nih.gov | Facilitates the rapid optimization of linker length and composition to achieve potent and selective protein degradation. |

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Azido-2-ethoxyethane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the this compound molecule. The spectrum is expected to show distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is affected by the electronegativity of nearby atoms like oxygen and the azide (B81097) group.

The protons on the carbon adjacent to the azide group (N₃-CH₂) are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to those in a simple alkane. Similarly, the methylene (B1212753) protons of the ethoxy group (-O-CH₂-CH₃) will be shifted downfield by the adjacent oxygen atom. The terminal methyl protons (-CH₃) of the ethoxy group will appear at the highest field (lowest ppm value).

Furthermore, spin-spin coupling between adjacent non-equivalent protons will cause the signals to split into multiplets, following the n+1 rule. This splitting pattern provides valuable information about the number of neighboring protons, confirming the connectivity of the carbon chain. For instance, the signal for the -O-CH₂- protons is expected to be a quartet due to coupling with the three protons of the adjacent methyl group, while the methyl group's signal will be a triplet.

Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on typical functional group effects. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N₃-CH₂ -CH₂-O- | ~3.3 - 3.5 | Triplet |

| N₃-CH₂-CH₂ -O- | ~3.6 - 3.8 | Triplet |

| -O-CH₂ -CH₃ | ~3.5 - 3.7 | Quartet |

| -O-CH₂-CH₃ | ~1.1 - 1.3 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of the carbon atoms in this compound. As the molecule has four carbon atoms in unique chemical environments, four distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

The chemical shifts of the carbon signals are highly dependent on their hybridization and the electronegativity of the atoms attached to them. The carbon atom bonded to the azide group (N₃-C) will be significantly shifted downfield. The carbon atom in the ether linkage that is also adjacent to the azidoethyl group (-CH₂-O-CH₂-) will also experience a downfield shift due to the oxygen atom. The second carbon of the ethoxy group (-O-CH₂-) is also deshielded by the oxygen, while the terminal methyl carbon (-CH₃) will be the most shielded and appear at the highest field.

Predicted ¹³C NMR Spectral Data for this compound (Note: These are estimated values based on typical functional group effects. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N₃ -CH₂- | ~50 - 55 |

| N₃-CH₂ -O- | ~68 - 72 |

| -O-CH₂ -CH₃ | ~65 - 70 |

| -O-CH₂-CH₃ | ~15 - 20 |

Kinetic NMR for In Situ Reaction Monitoring

Kinetic NMR is a powerful technique for studying the rate and mechanism of chemical reactions in real-time. This methodology could be applied to monitor reactions involving this compound, such as its participation in cycloaddition reactions (e.g., "click chemistry") or nucleophilic substitutions.

By acquiring a series of NMR spectra over time, the concentration of reactants, intermediates, and products can be quantified by integrating their respective signals. This allows for the determination of reaction rate constants and the elucidation of the reaction mechanism. For example, in a reaction where the azide group of this compound is consumed, the disappearance of the signal corresponding to the adjacent methylene protons could be monitored to track the progress of the reaction. This in situ analysis provides a detailed kinetic profile without the need for sample quenching or separation. acs.orgresearchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, ions of the analyte are formed, typically as protonated molecules [M+H]⁺ in positive ion mode.

For this compound (C₄H₉N₃O), the expected molecular weight is approximately 115.14 g/mol . Therefore, in a positive ion ESI-MS spectrum, a prominent peak corresponding to the protonated molecule [C₄H₉N₃O + H]⁺ would be expected at an m/z value of approximately 116.15. The soft nature of ESI ensures that this molecular ion peak is a dominant feature of the spectrum, allowing for straightforward confirmation of the compound's molecular weight. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence.

For the protonated molecular ion of this compound, [C₄H₉N₃O + H]⁺, HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This is crucial for the unambiguous identification of the compound, especially in complex mixtures or when confirming the outcome of a chemical synthesis.

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Technique |

| [M+H]⁺ | 116.0818 | HRMS (ESI) |

| [M+Na]⁺ | 138.0638 | HRMS (ESI) |

Common fragmentation pathways for organic azides in mass spectrometry often involve the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. dtic.milresearchgate.net Therefore, a fragment ion resulting from the loss of N₂ from the molecular ion might also be observed. For ethers, cleavage of the C-O bond is a common fragmentation route. docbrown.info

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable in the synthesis of this compound, providing essential tools for both real-time reaction monitoring and for the isolation of the final product in high purity. Thin-layer chromatography (TLC) offers a rapid and effective method for tracking the progress of the azidation reaction, while column chromatography is the standard for purification on a preparative scale.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of the synthesis of this compound. It allows a chemist to quickly assess the status of a reaction by separating the components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase. libretexts.orgmit.eduanalyticaltoxicology.comoperachem.com This method is used to track the consumption of the starting material (e.g., 2-ethoxyethyl halide or sulfonate) and the concurrent formation of the this compound product. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material. operachem.com For separating small organic molecules like this compound, silica (B1680970) gel (SiO₂) is the most common stationary phase due to its polarity. column-chromatography.com

A typical TLC analysis for monitoring this reaction would involve three lanes spotted on the baseline of the plate: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. libretexts.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the solvent moves up the plate via capillary action, the components of the mixture travel at different rates. The product, this compound, being generally more polar than the corresponding alkyl halide, will typically have a different retention factor (Rf) value. The Rf is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.org The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. libretexts.org

A significant challenge in the TLC analysis of simple alkyl azides like this compound is visualization, as the compound lacks a chromophore and is therefore not visible under UV light. rsc.org While general-purpose, destructive stains like potassium permanganate (B83412) or p-anisaldehyde can be used, they are often non-selective. rsc.org A highly effective and specific method for visualizing organic azides involves a two-step staining process. First, the TLC plate is treated with a solution of triphenylphosphine (B44618) (PPh₃), which reduces the azide group to an amine (the Staudinger reaction). uw.edu.plresearchgate.net The plate is then treated with a ninhydrin (B49086) solution and heated. The resulting primary amine reacts with ninhydrin to produce a distinctively colored spot (typically purple, known as Ruhemann's purple), allowing for sensitive and selective detection of the azide product. uw.edu.plresearchgate.netsemanticscholar.org This protocol allows for clear differentiation of the azide from other by-products. researchgate.net

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexanes or pentane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The exact ratio is determined empirically to achieve an Rf value for the product between 0.2 and 0.4. |

| Sample Application | Micropipette or capillary tube application of starting material, reaction mixture, and a co-spot on the baseline. libretexts.org |

| Development | Ascending development in a sealed chamber saturated with the mobile phase vapor. adrona.lv |

| Visualization Method | 1. Reduction with triphenylphosphine (e.g., dipping in a 10% PPh₃ solution in CH₂Cl₂). uw.edu.pl 2. Staining with ninhydrin solution (e.g., 0.3% ninhydrin in n-butanol/acetic acid) followed by gentle heating. uw.edu.pl |

Column Chromatography for Product Isolation and Purification

Following the completion of the reaction as determined by TLC, column chromatography is employed to isolate and purify this compound from unreacted starting materials, reagents, and any by-products. column-chromatography.com This technique operates on the same principles of separation as TLC but is applied on a larger, preparative scale. column-chromatography.comrsc.org

In this method, a glass column is packed with a stationary phase, most commonly silica gel for the purification of moderately polar organic compounds. column-chromatography.comorgsyn.org The crude reaction mixture is concentrated and loaded onto the top of the silica gel column. orgsyn.org An eluent, the mobile phase, is then passed through the column. The selection of the eluent system is critical and is typically guided by the results from the TLC analysis. A solvent system that provides a good separation of spots and an Rf value of approximately 0.2-0.4 for the target compound on TLC is a good starting point for column chromatography. mit.edu

As the eluent flows through the column, the components of the mixture move down at different rates. Compounds with weaker interactions with the polar silica gel travel faster, while more polar compounds are retained longer and move more slowly. By systematically collecting the eluent in separate fractions, the desired compound can be isolated. The purity of each fraction is then typically checked by TLC before combining the fractions that contain the pure this compound. The solvent is subsequently removed from the combined pure fractions, usually by rotary evaporation, to yield the purified product.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (typically 230-400 mesh). Alumina (B75360) can also be used. column-chromatography.com |

| Column Packing | The column can be "wet-packed" (slurry of silica in the eluent) or "dry-packed". orgsyn.org It is crucial to have a uniformly packed column to avoid channeling and ensure good separation. |

| Eluent System | Based on TLC results. Often a gradient elution (starting with a less polar solvent mixture and gradually increasing the polarity) or an isocratic elution (using a constant solvent composition) of hexanes and ethyl acetate is used. rsc.orgmdpi.comku.edu |

| Loading Method | The crude product is dissolved in a minimal amount of solvent and applied directly to the top of the column, or adsorbed onto a small amount of silica gel ("dry loading") which is then added to the column. orgsyn.org |

| Elution and Fraction Collection | The eluent is passed through the column using gravity or positive pressure ("flash chromatography"). orgsyn.org The eluate is collected in a series of test tubes or flasks. |

| Analysis | Collected fractions are analyzed by TLC to identify those containing the pure product. |

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of alkyl azides often involves sodium azide (B81097), a reagent known for its high toxicity. Future research will likely focus on developing more environmentally benign and safer synthetic routes to 1-Azido-2-ethoxyethane. The principles of green chemistry, which aim to reduce or eliminate hazardous substances, offer a roadmap for this development. semanticscholar.orgrsc.org Key areas of exploration include the use of safer azide sources, alternative energy inputs, and greener solvent systems.

One promising direction is the adoption of flow chemistry. Continuous flow reactors offer enhanced safety for handling potentially energetic compounds like azides by minimizing the reaction volume at any given time. This approach, combined with greener solvents like water or bio-derived solvents, could significantly lower the environmental impact. rsc.org Furthermore, exploring solid-supported azide reagents or in-situ generation of the azide nucleophile could minimize waste and reduce the hazards associated with handling bulk sodium azide.

| Methodology | Key Principles | Potential Advantages | Research Focus |

|---|---|---|---|

| Continuous Flow Synthesis | Use of microreactors, minimized reaction volume | Improved safety, better temperature control, ease of scale-up | Optimization of reactor design and reaction conditions |

| Alternative Azide Sources | Use of less hazardous reagents like trimethylsilyl (B98337) azide with activators | Reduced toxicity and explosion hazard | Developing efficient and cost-effective alternative reagents |

| Biocatalysis | Enzyme-catalyzed reactions | High selectivity, mild reaction conditions, biodegradable catalysts | Discovery and engineering of enzymes for azidation |

| Ultrasound-Mediated Synthesis | Use of ultrasonic irradiation to enhance reaction rates | Reduced reaction times, increased yields, energy efficiency | Studying the effect of sonication on reaction pathways |

Exploration of Novel Reactivity Pathways for the Azide and Ether Functions